(2-Dodecen-1-yl)succinic anhydride CAS number 19780-11-1
(2-Dodecen-1-yl)succinic anhydride CAS number 19780-11-1
CAS Number: 19780-11-1 Synonyms: Dodecenyl succinic anhydride (B1165640) (DDSA), n-Dodecenylsuccinic anhydride
This document provides a comprehensive technical overview of (2-Dodecen-1-yl)succinic anhydride (DDSA), a reactive chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the modification of biopolymers and the synthesis of novel functional materials.
Executive Summary
(2-Dodecen-1-yl)succinic anhydride is a versatile organic compound widely utilized as a modifying agent to impart hydrophobicity to various substrates. Structurally, it consists of a four-carbon succinic anhydride ring attached to a twelve-carbon dodecenyl chain. This bifunctional nature allows it to react with nucleophilic groups such as hydroxyls and amines—commonly found in proteins and polysaccharides—while introducing a long, hydrophobic alkyl tail. Its primary applications are in the esterification of natural polymers to create emulsifiers and stabilizers, and as a raw material for surfactants, resins, and plastics.[1][2] For the drug development sector, its relevance lies in the potential to modify biopolymers, enhancing their properties for formulation, delivery, or conjugation.
Chemical and Physical Properties
The physical and chemical properties of (2-Dodecen-1-yl)succinic anhydride are summarized in the table below. It is a combustible solid that is sensitive to moisture, reacting with water to form the corresponding dicarboxylic acid.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₃ | [5] |
| Molecular Weight | 266.38 g/mol | [5] |
| Appearance | Colorless to light yellow viscous liquid or solid | [3] |
| Melting Point | 41-43 °C | [3][5] |
| Boiling Point | 180-182 °C at 5 mmHg | [5] |
| Density | ~1.002 g/cm³ at 25 °C | [4] |
| Vapor Pressure | <1 mmHg at 20 °C | [5] |
| Flash Point | 178 °C (352.4 °F) - closed cup | [5] |
| Water Solubility | May decompose | [3] |
| Stability | Stable, but moisture-sensitive. Combustible. | [3][6] |
Synthesis and Manufacturing
The industrial synthesis of (2-Dodecen-1-yl)succinic anhydride, like other alkenyl succinic anhydrides (ASAs), is typically achieved through a thermal 'ene' reaction. This process involves the reaction of maleic anhydride with an internal olefin, in this case, dodecene. The reaction is generally conducted at elevated temperatures without a catalyst, although inhibitors like hydroquinone (B1673460) may be used to prevent polymerization of maleic anhydride.
Caption: General workflow for the synthesis of DDSA via the ene reaction.
Mechanism of Action and Chemical Reactivity
(2-Dodecen-1-yl)succinic anhydride does not have a "mechanism of action" in a pharmacological sense, as it is not known to interact with specific biological pathways. Instead, its utility stems from its chemical reactivity as an acylating agent. The anhydride ring is susceptible to nucleophilic attack by hydroxyl (-OH) and amino (-NH₂) groups present on biopolymers like polysaccharides and proteins. This reaction opens the anhydride ring and forms a stable ester or amide bond, respectively, covalently attaching the dodecenylsuccinyl group to the substrate. This modification dramatically increases the hydrophobicity of the biopolymer.
Caption: Chemical reactivity of DDSA with nucleophilic groups on biopolymers.
Applications in Research and Development
The primary application of DDSA is the chemical modification of natural polymers to alter their physical properties, particularly to increase hydrophobicity and introduce amphiphilic characteristics.
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Polysaccharide Modification: DDSA is used to modify starches, cellulose, inulin, and various plant gums.[3][7] The resulting dodecenyl succinylated polysaccharides are effective emulsifiers and stabilizers, finding use in food, cosmetics, and pharmaceutical formulations.
-
Protein Modification: The reaction of DDSA with amino groups on proteins (N-terminal and lysine side chains) converts basic groups into acidic ones, altering the protein's net charge and increasing its hydrophobicity.[2][8] This can be used to study protein structure, improve solubility in non-aqueous environments, or prepare protein-based biomaterials.
-
Polymer Synthesis: As a functional comonomer, DDSA can be incorporated into polyesters, such as Poly(butylene adipate-co-terephthalate) (PBAT), to enhance properties like surface hydrophobicity and water vapor barrier performance for packaging applications.[8]
-
Surfactant Synthesis: The compound serves as a precursor for producing biosurfactants.[1][9]
Experimental Protocols
Protocol: Modification of Starch with DDSA
This protocol is based on established methods for the esterification of starch in an aqueous slurry. The reaction introduces hydrophobic dodecenyl succinate (B1194679) groups onto the glucose units of the starch polymer.
Materials:
-
Native starch (e.g., corn, kudzu)
-
(2-Dodecen-1-yl)succinic anhydride (DDSA)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3% w/v)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ethanol (B145695) (95%)
-
Distilled water
Procedure:
-
Slurry Preparation: Prepare a 30% (w/w) aqueous slurry of the native starch in a reaction vessel equipped with a stirrer and pH meter.
-
pH Adjustment: While stirring, adjust the pH of the slurry to 8.5–9.0 by the dropwise addition of 3% NaOH solution.
-
DDSA Addition: Add DDSA to the slurry at a concentration of 10% (w/w) relative to the dry weight of the starch. The DDSA should be added slowly while maintaining vigorous stirring to ensure dispersion.
-
Reaction: Maintain the reaction temperature at 40 °C (313 K) and the pH between 8.5 and 9.0 for the desired reaction time (e.g., 2-4 hours). Continuously add NaOH solution as needed to neutralize the acid formed during the reaction and maintain the pH.
-
Neutralization and Washing: After the reaction period, stop the reaction by adjusting the pH to 6.5-7.0 with 0.1 M HCl.
-
Product Isolation: Filter the modified starch and wash it three to four times with 95% ethanol to remove unreacted DDSA and any byproducts.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization: The degree of substitution (DS) and reaction efficiency can be determined using methods such as FTIR, ¹H NMR, and titration.[3][10]
Protocol: General Succinylation of Proteins
This protocol describes a general method for modifying protein amino groups with succinic anhydride (a close analog, as specific DDSA protocols are proprietary). The principle of N-acylation is identical.
Materials:
-
Purified protein solution in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5)
-
(2-Dodecen-1-yl)succinic anhydride (DDSA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing or gel filtration column for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a concentrated stock solution of DDSA in anhydrous DMSO (e.g., 1-5 M) to minimize hydrolysis.
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer at pH 7.5-8.5. The amino groups must be deprotonated to be reactive.
-
Reaction: While gently stirring the protein solution at 4 °C or room temperature, add small aliquots of the DDSA/DMSO stock solution. The molar excess of DDSA over the total number of amino groups (N-termini and lysines) will determine the extent of modification and should be optimized (e.g., 20- to 100-fold molar excess).
-
pH Monitoring: Monitor the pH during the addition, as the reaction releases a proton. If necessary, add a small amount of base (e.g., 1 M NaOH) to maintain the desired pH.
-
Incubation: Allow the reaction to proceed for 1-2 hours at the chosen temperature.
-
Purification: Separate the succinylated protein from unreacted reagent and byproducts (dodecenylsuccinic acid) by extensive dialysis against a suitable buffer or by using a gel filtration column (e.g., Sephadex G-25).
-
Analysis: The extent of modification can be quantified using a ninhydrin (B49086) assay or by mass spectrometry.
Safety and Handling
(2-Dodecen-1-yl)succinic anhydride is classified as a hazardous substance.[10]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][11] It is toxic to aquatic life with long-lasting effects.[10][12]
-
Precautions: Avoid breathing dust/fumes.[11] Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11][12] Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[12] The container should be kept tightly closed as the material is moisture-sensitive.[11] Store away from incompatible materials such as strong oxidizing agents and water.[3]
-
Spills: For small spills, use absorbent paper. For large spills, contain the spillage and alert emergency responders. Avoid release to the environment.[4][10]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12]
References
- 1. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of Cyclic Anhydride-Modified Starches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. fenyolab.org [fenyolab.org]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical properties of starch adhesives enhanced by esterification modification with dodecenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
